3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a bromine atom and a methylpiperazine group attached to an imidazo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffold.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . This inhibition is often achieved through binding to the active site of the target protein, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are also studied for their biological activities.
Imidazo[1,2-a]pyrimidines: These analogues have similar synthetic routes and applications in medicinal chemistry.
Pyrrolopyrazines: These compounds have comparable synthetic approaches and biological properties.
Uniqueness
3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is unique due to the presence of the bromine atom and the 4-methylpiperazine group, which confer distinct chemical and biological properties. These features make it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
143591-62-2 |
---|---|
Molekularformel |
C11H14BrN5 |
Molekulargewicht |
296.17 g/mol |
IUPAC-Name |
3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14BrN5/c1-15-4-6-16(7-5-15)10-11-14-8-9(12)17(11)3-2-13-10/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
VZCYSYZVWZAODO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC=CN3C2=NC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.